2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c11-5-9-4-8-3-7(6-12)1-2-10(8)13-9/h1-3,6,9H,4-5,11H2 |
InChI Key |
TUFXGCURFTYFQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)C=O)CN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Benzofuran Derivatives
Benzofuran synthesis has been extensively studied, with numerous methodologies developed to construct the benzofuran core efficiently. These methods often involve:
- Intramolecular cyclization reactions
- Transition-metal-catalyzed coupling reactions
- Base-mediated condensations and ring closures
Recent advances emphasize catalytic and green chemistry approaches for better yields and selectivity.
Specific Preparation Methods for 2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde
Base-Mediated One-Pot Synthesis Using Cesium Carbonate in DMF
A highly efficient method reported involves the use of cesium carbonate (Cs2CO3) as a base in dimethylformamide (DMF) for rapid synthesis of benzofuran derivatives analogous to 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde.
- Starting Materials: 2-hydroxybenzonitriles and 2-bromoacetophenones or their derivatives
- Reaction Conditions: Room temperature, 10–20 minutes reaction time
- Mechanism: The reaction proceeds via a cascade involving C–C and C–O bond formation in one pot, leading to the benzofuran ring closure.
- Yield: High yields reported (up to 92%) under optimized conditions with 2.0 equivalents of Cs2CO3.
This method is scalable to gram quantities and allows for easy purification by filtration and recrystallization or chromatography.
Typical Procedure Summary
| Parameter | Details |
|---|---|
| Base | Cesium carbonate (Cs2CO3) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room temperature |
| Reaction Time | 10–20 minutes |
| Purification | Filtration, recrystallization or chromatography |
| Yield | Up to 92% |
This approach is notable for its operational simplicity, mild conditions, and broad substrate scope, making it highly suitable for synthesizing benzofuran derivatives with aminomethyl and aldehyde functionalities.
Transition-Metal Catalyzed Approaches
Copper-catalyzed methodologies have been developed for benzofuran synthesis, including copper(II)-catalyzed N-arylation reactions that can modify aminobenzofuran derivatives further.
- Catalyst: Copper(II) acetate (Cu(OAc)2)
- Conditions: Ligand- and base-free, room temperature
- Applications: Enables selective N-arylation of amino groups on benzofuran rings, which can be used to derivatize or functionalize 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde analogs.
While this method is more focused on post-synthesis modification, it demonstrates the versatility of benzofuran chemistry and potential routes for preparing or derivatizing the target compound.
Classical Synthetic Routes (Literature Survey)
Though specific classical routes to 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde are scarce, benzofuran derivatives are traditionally synthesized from salicylic acid derivatives or 2-hydroxybenzaldehydes through:
- Condensation with α-haloketones or α-haloesters
- Intramolecular cyclization under acidic or basic conditions
- Reduction and functional group transformations to introduce aminomethyl groups
These routes typically involve multi-step syntheses and require careful control of reaction conditions to achieve the desired substitution pattern.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cs2CO3-mediated one-pot in DMF | 2-hydroxybenzonitrile + 2-bromoacetophenone, Cs2CO3, DMF, RT | 10–20 min | Up to 92 | Rapid, mild, scalable, high yield | Requires DMF, base-sensitive substrates may not tolerate |
| Copper(II)-catalyzed N-arylation | Cu(OAc)2, arylboronic acids, ligand/base-free, RT | Hours | Variable | Selective functionalization | Post-synthesis modification step |
| Classical multi-step synthesis | Salicylic acid derivatives, α-haloketones, acidic/basic cyclization | Hours to days | Moderate | Established chemistry | Multi-step, longer reaction times |
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of carboxylic acids, while reduction leads to the formation of alcohols.
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of the compound "2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde" is not available. However, the search results do provide information on benzofuran derivatives and their applications in general.
Benzofuran Derivatives: Overview
Benzofurans are a class of heterocyclic compounds that have various applications, particularly in medicinal chemistry . Research has demonstrated that benzofuran derivatives possess a range of valuable pharmaceutical properties, such as antitussive and antihistaminic effects . Studies also indicate anti-inflammatory and anti-osteoarthritis potential for novel benzofuran-based compounds .
Applications of Benzofuran Derivatives
- Antitussive and Antihistaminic Effects: Substituted 2-aminomethyl-benzofurans have demonstrated antitussive effects, making them useful as therapeutic substances . These compounds also possess antihistaminic action without inducing somnolence, which is a valuable adjunct to their antitussive effect . The antihistaminic activity is significant because histamine plays a role in the inflammation characteristic of cough and can cause spasm of the bronchial tubes .
- Anti-inflammatory and Anti-osteoarthritis Potential: Research indicates that new benzofuran-pyrazole-pyridine-based compounds exhibit potential anti-inflammatory and anti-osteoarthritis properties . These compounds have shown promising anti-inflammatory impacts through the inhibition of nitric oxide (NO) production and NF-κB transcription activity, without cytotoxic effects . Some benzofuran compounds have demonstrated potent anti-inflammatory effects via COX-1, COX-2, and LOX suppression activity .
- Anticancer Activity: Ruthenium-DMSO-based complexes of 2-aminophenyl benzimidazole have been synthesized and characterized for their chemotherapeutic potential . Studies on these compounds have shown that they can promote antioxidant activity and have cytotoxic effects on human breast cancer and human colorectal cancer cell lines . In vivo studies in mice have demonstrated that these complexes can effectively stop cancer proliferation with low levels of hepatotoxicity and nephrotoxicity .
- Other potential applications: Some synthesized pyrazole derivatives that contain benzofuran exhibit antimicrobial activity .
Specific Compounds and Their Preparation
- 2-[N-(2-pyridyl)-N-(β-N-dimethylaminoethyl)-aminomethyl]-benzofuran: A preferred compound of the invention, can be prepared through a series of chemical reactions involving sodamide, toluene, N-(β-N-dimethylaminoethyl)-N-(2 pyridyl) amine, and 2-chloromethyl-benzofuran . The resulting base is dissolved in isopropanol, and fumaric acid is added to form crystals of 2-[N-(Z-pyridyl)-N-(β-N-dimethylamino-ethyl)-aminomethylFbenzofuran fumarate .
- Benzofuran–Pyrazoline Hybrids: Synthesis of benzofuran–pyrazoline hybrids through a multi-step reaction starting with 2-acetylbenzofuran . The process involves reacting 2-acetylbenzofuran with phenyl hydrazine, followed by treatment with phosphorus oxychloride and dimethyl formamide to yield a carboxaldehyde derivative . This derivative is then condensed with malononitrile to form a methylene malononitrile derivative, which reacts with 2-cyanoacetohydrazide to produce the final compound .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core modifications, substituent types, and functional group positions. Below is a comparative analysis with key compounds listed in the evidence (Table 1):
Table 1: Comparative Analysis of Structural Analogues
| Compound Name | Core Structure | Substituents/Functional Groups | Position of Aldehyde | Key Properties/Applications |
|---|---|---|---|---|
| 2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde | 2,3-Dihydro-1-benzofuran | -CH2NH2 (aminomethyl), -CHO | 5 | Potential CNS-targeting ligands |
| 2,3-Dihydro-1-benzofuran-7-carbaldehyde | 2,3-Dihydro-1-benzofuran | -CHO | 7 | Intermediate in organic synthesis |
| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | 2,3-Dihydro-1-benzofuran | -CHO, -CH(CH3)2 (gem-dimethyl) | 7 | Enhanced steric hindrance |
| Benzaldehyde | Benzene | -CHO | - | Solvent, fragrance precursor |
| 4-Nitrobenzaldehyde | Benzene | -CHO, -NO2 (para-nitro) | 4 | Electrophilic reactivity |
| p-Anisaldehyde | Benzene | -CHO, -OCH3 (para-methoxy) | 4 | Flavoring agent, photostability |
Key Comparisons
Core Structure Differences: The dihydrobenzofuran core in the target compound introduces rigidity and stereoelectronic effects absent in monocyclic analogs like benzaldehyde or 4-nitrobenzaldehyde. This may enhance binding affinity in biological systems .
Functional Group Impact: The aminomethyl group in the target compound provides a primary amine, enabling hydrogen bonding or salt bridge formation, which is absent in non-aminated analogs like 2,3-dihydro-1-benzofuran-7-carbaldehyde. This feature may enhance interactions with biological targets (e.g., enzymes or receptors) . Electron-Withdrawing Groups: Compounds like 4-nitrobenzaldehyde exhibit increased electrophilicity at the aldehyde group due to the para-nitro substituent, whereas the target compound’s aldehyde may have moderated reactivity due to the electron-donating dihydrofuran ring.
The dihydrofuran ring in benzofuran derivatives may improve lipid solubility compared to purely aromatic aldehydes like p-anisaldehyde, affecting pharmacokinetic profiles.
Biological Activity
2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde is an organic compound characterized by its unique structure that includes both amino and aldehyde functionalities on a benzofuran scaffold. This structural combination potentially enhances its reactivity and biological activity compared to other derivatives lacking these functional groups. The compound has garnered interest in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.
- Molecular Formula : C_{11}H_{13}N O_{2}
- Molecular Weight : 177.20 g/mol
- CAS Number : 2060028-34-2
Synthesis
The synthesis of 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde typically involves the reaction of 2,3-dihydro-1-benzofuran-5-carbaldehyde with an amine in a solvent such as DMSO at elevated temperatures. This method allows for the introduction of the amino group, which is crucial for its biological activity.
Antimicrobial Activity
Preliminary studies suggest that compounds structurally related to 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde may exhibit significant antimicrobial properties. For instance, related benzofuran derivatives have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Effective |
| Compound B | Escherichia coli | Moderate |
| Compound C | Klebsiella pneumoniae | Weak |
These results indicate a potential for 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde to act as a lead compound for developing new antibiotics .
Anticancer Activity
The anticancer potential of benzofuran derivatives has also been explored. For example, compounds similar to 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde have shown cytotoxic effects against various cancer cell lines.
These findings suggest that further investigation into the mechanisms of action and structure-activity relationships could yield promising therapeutic agents for cancer treatment.
The biological activity of 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde may be attributed to its ability to interact with specific molecular targets. The presence of the amino group can facilitate interactions with enzymes or receptors involved in metabolic pathways, potentially leading to inhibition of microbial growth or cancer cell proliferation. Research indicates that similar compounds may affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and efficacy .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antibacterial activity of several benzofuran derivatives against S. aureus and E. coli. Compounds were tested using the agar disc diffusion method at concentrations of 1 mM in DMSO, revealing that most derivatives exhibited significant antibacterial properties .
- Cytotoxicity Assessment : In another investigation, various derivatives were screened for cytotoxicity against different cancer cell lines using the MTT assay. The results indicated that several compounds showed IC50 values below 20 µM against MCF7 and A549 cell lines, suggesting potent anticancer activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde, and how do reaction conditions influence yield?
- Methodology : Begin with a benzofuran core (e.g., dihydrobenzofuran derivatives) and introduce the aminomethyl group via reductive amination or nucleophilic substitution. For the aldehyde moiety, oxidation of a methyl group (using KMnO₄ or CrO₃) or formylation via Vilsmeier-Haack reaction are viable. Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C for amination steps) to maximize yield .
- Data Contradiction : Some protocols report <50% yield due to side reactions (e.g., over-oxidation of aldehydes). Alternative routes using protective groups (e.g., Boc for amines) may improve selectivity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity >95% for biological assays .
- Structure :
- NMR : Confirm benzofuran protons (δ 6.5–7.5 ppm), aldehyde proton (δ 9.8–10.2 ppm), and aminomethyl group (δ 1.8–2.5 ppm for CH₂NH₂) .
- HRMS : Exact mass match (calculated for C₁₀H₁₁NO₂: 177.0790) .
Q. What safety precautions are critical when handling this compound?
- Risk Mitigation :
- Aldehyde reactivity : Use fume hoods to avoid inhalation; store under nitrogen to prevent oxidation .
- Aminomethyl group : Avoid contact with skin (potential sensitizer) and use pH-neutral buffers during biological assays .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the aldehyde carbon. Higher electrophilicity (Fukui indices >0.2) correlates with faster nucleophilic attack .
- Compare with experimental kinetics (e.g., reaction with hydrazines) to validate computational models .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Data Analysis Framework :
- Dose-dependent assays : Test across concentrations (1 nM–100 µM) to distinguish target-specific effects from nonspecific toxicity .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions with kinases or GPCRs .
Q. How does stereochemistry at the aminomethyl position influence pharmacological activity?
- Experimental Design :
- Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst for asymmetric amination) .
- Compare IC₅₀ values in receptor-binding assays (e.g., serotonin receptors) to establish structure-activity relationships (SAR) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (>98%)?
- Process Chemistry Considerations :
- Optimize chiral stationary phases (CSPs) for preparative HPLC or switch to enzymatic resolution (e.g., lipase-mediated kinetic resolution) .
- Monitor racemization risks under high-temperature conditions using circular dichroism (CD) spectroscopy .
Methodological Tables
Critical Research Gaps
- Mechanistic studies on the compound’s stability under physiological pH (e.g., hydrolysis of the aldehyde group in serum).
- In vivo pharmacokinetics to assess blood-brain barrier penetration (relevant for CNS-targeted applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
